molecular formula C14H10N2O B1586849 2-(1,8-Naphthyridin-2-yl)phenol CAS No. 65182-56-1

2-(1,8-Naphthyridin-2-yl)phenol

Cat. No.: B1586849
CAS No.: 65182-56-1
M. Wt: 222.24 g/mol
InChI Key: AYKMXKNVEUMLFQ-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

2-(1,8-Naphthyridin-2-yl)phenol plays a significant role in biochemical reactions by selectively enhancing STAT1 transcription activity. It does not affect the transcription activities of STAT3 or nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) . This compound prolongs IFN-γ-induced tyrosine phosphorylation of STAT1 in NIH3T3 cells and accentuates the STAT1-dependent growth inhibition in MCF-7 and 2fTGH cancer cells . The interactions of this compound with STAT1 are crucial for its biochemical properties, as it enhances the expression of STAT1 target genes such as interferon regulatory factor 1 .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It enhances the duration of STAT1 tyrosine phosphorylation in response to IFN-γ, leading to increased STAT1-dependent transcription . This compound has been shown to inhibit the proliferation of human breast cancer and fibrosarcoma cells by enhancing the antiproliferative effects of IFN-γ . Additionally, this compound does not affect cells lacking STAT1, indicating its specific action on STAT1-dependent pathways .

Molecular Mechanism

The molecular mechanism of this compound involves its selective enhancement of STAT1 transcription activity. This compound increases the duration of STAT1 tyrosine phosphorylation in response to IFN-γ, which may underlie its enhancement of STAT1-dependent transcription . By prolonging the phosphorylation state of STAT1, this compound enhances the expression of STAT1 target genes and accentuates the antiproliferative effects of IFN-γ in cancer cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound has been shown to prolong the tyrosine phosphorylation of STAT1 in NIH3T3 cells, leading to sustained STAT1-dependent transcription activity . The stability and degradation of this compound in laboratory settings have not been extensively studied, but its long-term effects on cellular function have been observed in in vitro studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At a concentration of 45 µM, this compound enhances IFN-γ-induced STAT1-dependent signaling without affecting STAT3-dependent signaling or NF-κB-dependent signaling . The threshold effects and potential toxic or adverse effects at high doses have not been extensively studied, but it is important to consider the dosage when evaluating the effects of this compound in animal models .

Metabolic Pathways

This compound is involved in metabolic pathways that enhance STAT1 activity. It increases the expression of STAT1 target genes and prolongs the phosphorylation state of STAT1 in response to IFN-γ . The specific enzymes or cofactors that interact with this compound in these metabolic pathways have not been extensively studied, but its effects on metabolic flux and metabolite levels are significant for its role in enhancing STAT1 activity .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve its cell-permeable nature. This compound selectively enhances cytokine-induced STAT1 transcription activity without affecting STAT3 or NF-κB transcription activity . The specific transporters or binding proteins that interact with this compound have not been extensively studied, but its localization and accumulation within cells are crucial for its function .

Subcellular Localization

This compound is localized within cells where it selectively enhances STAT1 transcription activity. This compound prolongs the tyrosine phosphorylation of STAT1 in NIH3T3 cells, leading to sustained STAT1-dependent transcription activity . The specific targeting signals or post-translational modifications that direct this compound to specific compartments or organelles have not been extensively studied, but its subcellular localization is important for its activity and function .

Chemical Reactions Analysis

Types of Reactions: 2-(1,8-Naphthyridin-2-yl)phenol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.

    Substitution: The phenolic hydroxyl group can participate in substitution reactions, such as alkylation or acylation, to form ethers or esters.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Alkyl halides or acyl chlorides are typical reagents for substitution reactions.

Major Products:

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Reduced forms of the compound.

    Substitution: Ethers or esters, depending on the substituent introduced.

Properties

IUPAC Name

2-(1,8-naphthyridin-2-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O/c17-13-6-2-1-5-11(13)12-8-7-10-4-3-9-15-14(10)16-12/h1-9,17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYKMXKNVEUMLFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC3=C(C=CC=N3)C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00425411
Record name 6-(1,8-Naphthyridin-2(1H)-ylidene)cyclohexa-2,4-dien-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00425411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65182-56-1
Record name 2-(1,8-Naphthyridin-2-yl)phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=65182-56-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(1,8-Naphthyridin-2(1H)-ylidene)cyclohexa-2,4-dien-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00425411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(1,8-Naphthyridin-2-yl)phenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the mechanism of action of 2-NP?

A1: 2-NP enhances the transcriptional activity of Signal Transducer and Activator of Transcription 1 (STAT1) []. While the exact mechanism remains unclear, 2-NP appears to prolong the duration of STAT1 tyrosine phosphorylation induced by Interferon-gamma (IFN-γ) []. This sustained phosphorylation likely contributes to the amplified STAT1-dependent gene expression observed in the presence of 2-NP.

Q2: What are the potential anticancer effects of 2-NP?

A2: 2-NP demonstrated the ability to enhance the antiproliferative effects of IFN-γ in human cancer cell lines, specifically breast cancer and fibrosarcoma cells []. This effect was dependent on the presence of STAT1, as tumor cells lacking STAT1 were unaffected by both IFN-γ and 2-NP []. This suggests that 2-NP, by enhancing STAT1 activity, may have therapeutic potential in cancers where STAT1 plays a tumor-suppressive role.

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